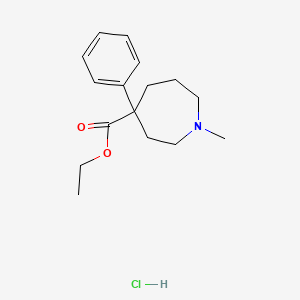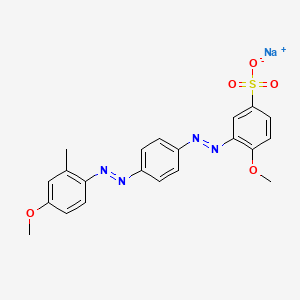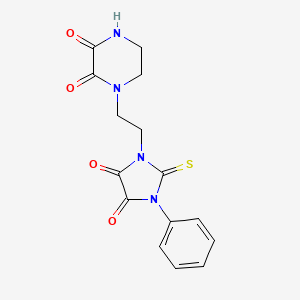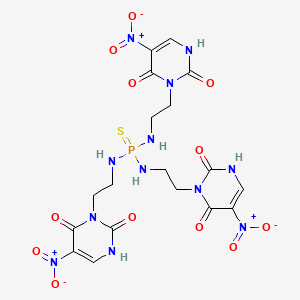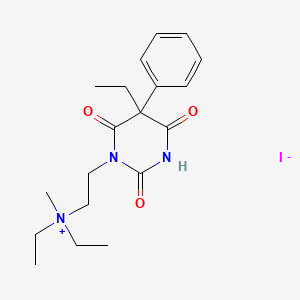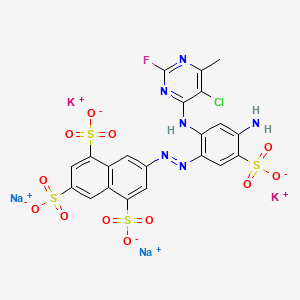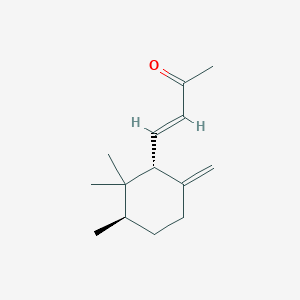
Rhenium oxychloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium oxychloride is a chemical compound composed of rhenium, oxygen, and chlorine It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhenium oxychloride can be synthesized through several methods. One common approach involves the reaction of rhenium metal or rhenium trichloride with oxygen or an oxygen-containing compound. For instance, heating rhenium trichloride in the presence of dry oxygen at temperatures between 110-130°C results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of rhenium trichloride. The process requires precise temperature control and an oxygen-rich environment to ensure the complete conversion of rhenium trichloride to this compound. The product is then purified through sublimation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Rhenium oxychloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with chlorine and hydrogen chloride to form hexachlororhenate species . Additionally, it can participate in metathesis reactions to form other rhenium compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds.
Reduction: It can be reduced using reducing agents like hydrogen or metals to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions with ligands to form various rhenium complexes.
Major Products: The major products formed from these reactions include hexachlororhenate species, rhenium oxides, and various rhenium complexes depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Rhenium oxychloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other rhenium compounds and complexes.
Biology and Medicine: Rhenium compounds, including this compound, are being explored for their potential in cancer therapy due to their ability to form stable complexes with biological molecules.
Industry: this compound is used in catalysis, particularly in reactions requiring high stability and reactivity.
Mecanismo De Acción
The mechanism by which rhenium oxychloride exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to potential therapeutic effects. For instance, rhenium compounds have been shown to induce oxidative stress in cancer cells, leading to cell death . The molecular targets and pathways involved include DNA binding, mitochondrial effects, and enzyme inhibition .
Comparación Con Compuestos Similares
Rhenium oxychloride can be compared with other rhenium compounds such as rhenium trioxide, rhenium heptoxide, and rhenium disulfide:
Rhenium Trioxide (ReO3): Known for its metallic appearance and high electrical conductivity, it is used in electronic applications.
Rhenium Heptoxide (Re2O7): An important precursor for synthesizing other rhenium compounds, it is used in catalysis and material science.
Rhenium Disulfide (ReS2):
This compound is unique due to its specific reactivity and stability, making it valuable in both fundamental research and practical applications.
Propiedades
Número CAS |
42246-25-3 |
|---|---|
Fórmula molecular |
ClHO3Re |
Peso molecular |
270.66 g/mol |
Nombre IUPAC |
trioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.3O.Re/h1H;;;; |
Clave InChI |
JTYZVHVMGITCNH-UHFFFAOYSA-N |
SMILES canónico |
O=[Re](=O)=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


